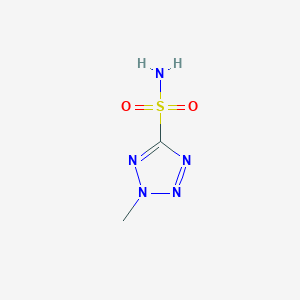

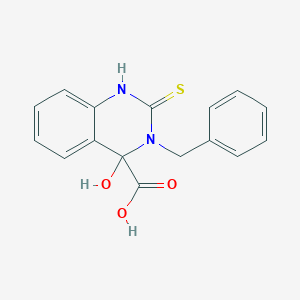

2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their unique structure, which consists of a five-membered ring containing four nitrogen atoms and one carbon atom.

Mécanisme D'action

Target of Action

Tetrazoles, the class of compounds to which 2-methyl-2h-1,2,3,4-tetrazole-5-sulfonamide belongs, are known to interact with a variety of biological targets due to their diverse biological applications .

Mode of Action

The mode of action of this compound involves its interaction with its targets. Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Pharmacokinetics

It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

The wide range of biological activities of tetrazoles suggests that they can have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that this compound can be irritating to the skin and eyes, and it may pose an explosion hazard under high temperature or pressure conditions, or when present with other substances .

Analyse Biochimique

Biochemical Properties

2-Methyl-2H-1,2,3,4-tetrazole-5-sulfonamide, like other tetrazoles, can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds . Tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .

Cellular Effects

Tetrazoles, including this compound, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects . They exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .

Molecular Mechanism

It is known that tetrazoles can undergo controlled thermal decomposition to form highly reactive nitrilimines . These can in turn undergo a variety of 1,3-dipolar cycloaddition reactions .

Temporal Effects in Laboratory Settings

It is known that the use of a surfactant in conjunction with ammonium chloride and sodium azide has been developed but is limited due to long reaction times in excess of 5 days .

Dosage Effects in Animal Models

It is known that biphenyl tetrazoles are generally associated with the greatest binding affinity at the AT1 receptor and with the best oral activity in animal models .

Metabolic Pathways

It is known that tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry .

Transport and Distribution

It is known that tetrazoles are soluble in water, acetonitrile, and other solvents .

Subcellular Localization

It is known that tetrazoles are soluble in water, acetonitrile, and other solvents , suggesting that they may be able to diffuse across cell membranes and localize in various subcellular compartments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide typically involves the reaction of 2-methyl-2H-1,2,3,4-tetrazole with sulfonamide derivatives. One common method includes the use of sodium azide and nitriles in the presence of catalysts such as zinc salts or iodine. The reaction is usually carried out in solvents like water or acetonitrile under moderate conditions .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods utilize water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields. The use of microwave-assisted synthesis and catalytic processes has also been explored to enhance efficiency and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted tetrazoles, which have diverse applications in pharmaceuticals and materials science .

Applications De Recherche Scientifique

2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: The compound is used in the development of advanced materials, including polymers and explosives.

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-tetrazole: A parent compound with similar structural features but different reactivity and applications.

2H-tetrazole: Another isomer with distinct chemical properties.

Triazoles: Compounds with a similar nitrogen-rich ring structure but different biological activities and applications.

Uniqueness

2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a versatile compound in various research and industrial applications .

Propriétés

IUPAC Name |

2-methyltetrazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5O2S/c1-7-5-2(4-6-7)10(3,8)9/h1H3,(H2,3,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPZIDZEYOJLFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859551-60-2 |

Source

|

| Record name | 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B2622818.png)

![5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622823.png)

![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2622826.png)

![2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2622831.png)

![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2622836.png)